

Physical and chemical properties of 1,6-Dibromo-2-methoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,6-Dibromo-2-methoxynaphthalene

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An In-Depth Technical Guide to **1,6-Dibromo-2-methoxynaphthalene**

Introduction

1,6-Dibromo-2-methoxynaphthalene is a halogenated aromatic compound that serves as a crucial, albeit often transient, intermediate in multi-step organic syntheses. Its significance lies not in its end-use applications but in its pivotal role as a precursor in the manufacturing of high-value pharmaceutical compounds. Specifically, it is a key intermediate in the regioselective synthesis of 6-bromo-2-methoxynaphthalene, a building block for the non-steroidal anti-inflammatory drug (NSAID) Naproxen and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of **1,6-Dibromo-2-methoxynaphthalene** for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties

The physical and chemical characteristics of **1,6-Dibromo-2-methoxynaphthalene** are foundational to its handling, purification, and reaction chemistry. While extensive experimental data is not widely published, a combination of predicted values and data from commercial suppliers provides a reliable profile.

Property	Value	Source
CAS Number	66996-59-6	[3][4]
Molecular Formula	C ₁₁ H ₈ Br ₂ O	[5]
Molecular Weight	315.99 g/mol	[5]
Appearance	White to off-white crystalline powder	[6]
Melting Point	102 °C	[3]
Boiling Point	371.9 ± 22.0 °C (Predicted)	[3]
Density	1.756 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Insoluble in water; Soluble in organic solvents like DMSO and glacial acetic acid.[7][8]	

Synthesis: A Strategic Bromination Approach

The primary route to **1,6-Dibromo-2-methoxynaphthalene** is the direct electrophilic aromatic substitution of 2-methoxynaphthalene.[1][7] The methoxy group (-OCH₃) is an activating, ortho-, para-directing group. However, the naphthalene ring system's inherent reactivity patterns lead to a specific substitution pattern. The C1 position is the most kinetically favored site for electrophilic attack, while the C6 position is also susceptible to bromination, resulting in the desired 1,6-dibromo product.

The causality behind this synthetic choice is efficiency. It is part of a two-step, one-pot sequence to produce 6-bromo-2-methoxynaphthalene, which is difficult to synthesize directly with high regioselectivity. By first performing a dibromination and then a selective debromination, a higher yield of the desired 6-bromo isomer is achieved.[2]

Experimental Protocol: Bromination of 2-Methoxynaphthalene

This protocol is adapted from established patent literature and provides a robust method for laboratory-scale synthesis.[7]

Materials:

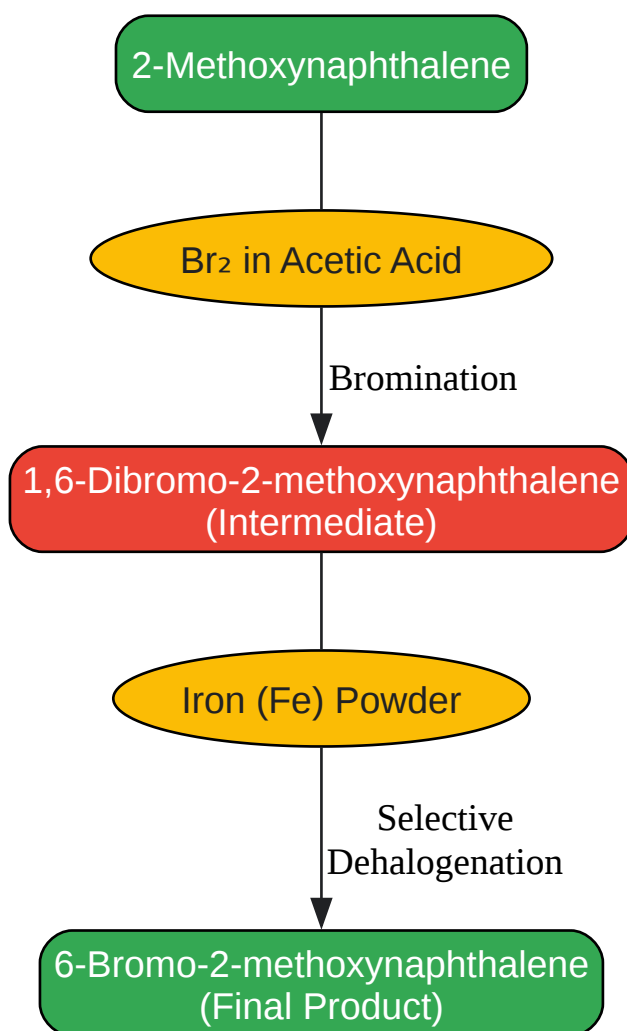
- 2-Methoxynaphthalene
- Bromine (Br₂)
- Glacial Acetic Acid

Procedure:

- In a well-ventilated fume hood, suspend 39.25 g of 2-methoxynaphthalene in 125 cm³ of glacial acetic acid in a suitable reaction flask equipped with a stirrer and a dropping funnel.
- Heat the stirred suspension to 30°C.
- Prepare a solution of 81 g of bromine in 25 cm³ of glacial acetic acid and add it to the dropping funnel.
- Add the bromine solution dropwise to the reaction mixture over approximately 35 minutes. It is crucial to monitor the reaction temperature and maintain it between 40-45°C throughout the addition, using external cooling if necessary. This control prevents over-bromination and the formation of unwanted byproducts.
- After the bromine addition is complete, continue stirring the mixture at 45°C for an additional 1.5 hours to ensure the reaction goes to completion.
- To isolate the product, pour the reaction mixture into a large volume of cold water.
- The solid **1,6-Dibromo-2-methoxynaphthalene** will precipitate out of the aqueous solution.
- Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove residual acetic acid and hydrobromic acid.
- The crude product can be further purified by recrystallization or chromatography if required for subsequent steps.

Synthesis and Dehalogenation Workflow

The synthesis of **1,6-Dibromo-2-methoxynaphthalene** is intrinsically linked to its immediate use. The following diagram illustrates the typical workflow from the starting material to the more synthetically valuable 6-bromo-2-methoxynaphthalene.



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Caption: Synthesis of **1,6-Dibromo-2-methoxynaphthalene** and its conversion.

Chemical Reactivity and Core Application

The most significant chemical transformation of **1,6-Dibromo-2-methoxynaphthalene** is its selective dehalogenation. The bromine atom at the C1 position is more sterically hindered and electronically activated by the adjacent methoxy group, making it more susceptible to removal than the bromine at the C6 position.

This selective debromination is typically achieved using metallic iron powder in an acidic medium, often in the same reaction vessel following the initial bromination.[1][2] This process is industrially advantageous as it avoids the isolation of the dibromo intermediate, saving time and resources. The use of iron is a cost-effective and environmentally preferable alternative to other reducing metals like tin.[2] The resulting 6-bromo-2-methoxynaphthalene is a versatile building block used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds, a fundamental step in the synthesis of Naproxen and Nabumetone.[7][9][10]

Spectral Information

Detailed, publicly available spectral data (NMR, IR, MS) for purified **1,6-Dibromo-2-methoxynaphthalene** is limited, primarily because it is an intermediate that is often used directly without full characterization. However, PubChem lists the existence of a ¹³C NMR spectrum, though the data itself is not readily accessible.[5] For reference, the spectral properties of the subsequent product, 2-bromo-6-methoxynaphthalene, are well-documented and can be used to monitor the dehalogenation reaction.[11]

Safety, Handling, and Disposal

As a halogenated aromatic compound, **1,6-Dibromo-2-methoxynaphthalene** requires careful handling. While a specific, comprehensive safety datasheet (SDS) is not universally available, data for structurally similar compounds provides essential guidance.

Hazard Profile (Inferred):

- Skin Irritation: Causes skin irritation.[3]
- Eye Irritation: May cause serious eye irritation.
- Respiratory Irritation: May cause respiratory tract irritation.

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[12]
- Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

1,6-Dibromo-2-methoxynaphthalene is a specialized chemical intermediate whose value is defined by its role in the strategic synthesis of more complex molecules. Its efficient production via the bromination of 2-methoxynaphthalene, followed by a selective dehalogenation, represents a key process in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working with this class of compounds.

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- To cite this document: BenchChem. [Physical and chemical properties of 1,6-Dibromo-2-methoxynaphthalene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3014816#physical-and-chemical-properties-of-1-6-dibromo-2-methoxynaphthalene]

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